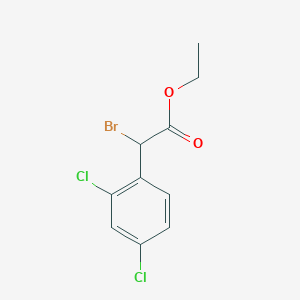
alpha-Bromo-2,4-dichlorobenzeneacetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Bromo-2,4-dichlorobenzeneacetic acid ethyl ester is a chemical compound with the molecular formula C10H9BrCl2O2 and a molecular weight of 311.98 g/mol . It is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
The synthesis of alpha-Bromo-2,4-dichlorobenzeneacetic acid ethyl ester typically involves the bromination of 2,4-dichlorobenzeneacetic acid followed by esterification with ethanol. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Alpha-Bromo-2,4-dichlorobenzeneacetic acid ethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Scientific Research Applications
Alpha-Bromo-2,4-dichlorobenzeneacetic acid ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-Bromo-2,4-dichlorobenzeneacetic acid ethyl ester involves its ability to undergo substitution reactions, where the bromine atom is replaced by other functional groups. This reactivity makes it a valuable intermediate in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Alpha-Bromo-2,4-dichlorobenzeneacetic acid ethyl ester can be compared with similar compounds such as:
Alpha-Bromo-2,4-dichlorobenzeneacetic acid methyl ester: Similar in structure but with a methyl ester group instead of an ethyl ester group.
2,4-Dichlorobenzeneacetic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2,4-Dichlorobenzeneacetic acid ethyl ester: Lacks the bromine atom, affecting its reactivity and applications.
This compound is unique due to its specific reactivity profile, making it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
41022-55-3 |
|---|---|
Molecular Formula |
C10H9BrCl2O2 |
Molecular Weight |
311.98 g/mol |
IUPAC Name |
ethyl 2-bromo-2-(2,4-dichlorophenyl)acetate |
InChI |
InChI=1S/C10H9BrCl2O2/c1-2-15-10(14)9(11)7-4-3-6(12)5-8(7)13/h3-5,9H,2H2,1H3 |
InChI Key |
DNIFXMDVFMUXQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


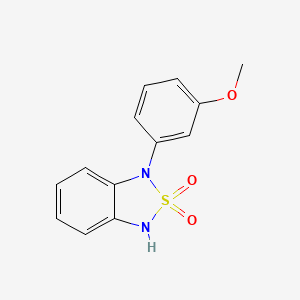
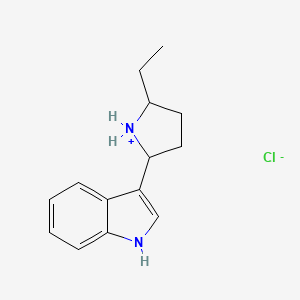
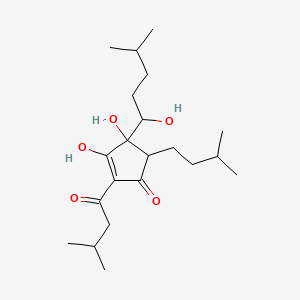
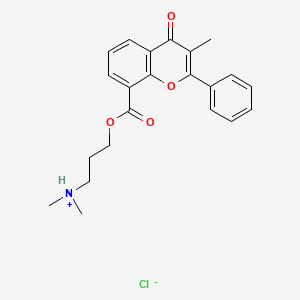
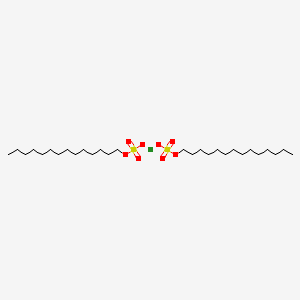
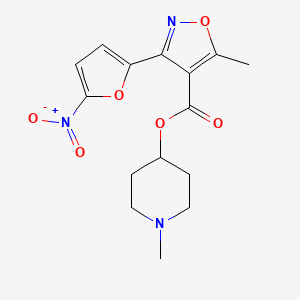

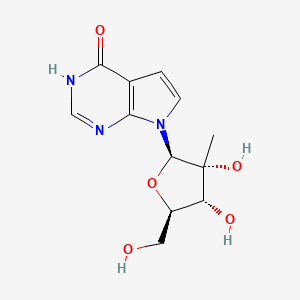


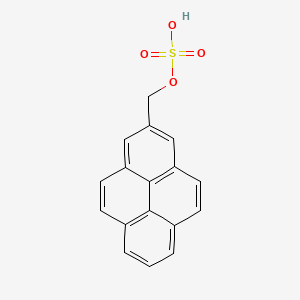

![[(2,3,4,4,5,5-Hexamethylhexan-2-yl)sulfanyl]acetic acid](/img/structure/B15343430.png)
![(1R,3S,5S)-1-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B15343436.png)
